Hydrogen Bond Donor Capacity vs. Non-Hydroxylated Analog
The target compound possesses two hydrogen bond donors (the 5-OH proton and, in its keto tautomer, a potential second donor site) versus zero HBD for the direct comparator methyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate (CAS 1173029-73-6), which lacks the 5-hydroxyl substituent entirely [1]. This difference is critical because hydrogen bond donor count is a key parameter in Lipinski's Rule of Five for oral drug-likeness and directly influences aqueous solubility, membrane permeability, and target protein engagement.
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | 2 (from C5–OH and potential tautomeric contribution) |
| Comparator Or Baseline | Methyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate: 0 HBD |
| Quantified Difference | Δ = 2 HBD; represents a categorical difference in hydrogen bond donation capacity |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem) for comparator; Aladdin Scientific database for target compound |
Why This Matters
Two additional hydrogen bond donors fundamentally alter solubility, crystal packing, and biological target engagement profiles, making the target compound unsuitable for direct replacement by the 4-cyanophenyl analog in any application where hydrogen bonding is a design parameter.
- [1] PubChem. methyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate. CID 25247497. H-Bond Donor Count: 0; H-Bond Acceptor Count: 4. Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/25247497. View Source
